molecular formula C10H11FO3 B6290901 Methyl 6-fluoro-2-methoxy-3-methylbenzoate CAS No. 2113509-16-1

Methyl 6-fluoro-2-methoxy-3-methylbenzoate

Cat. No.: B6290901
CAS No.: 2113509-16-1
M. Wt: 198.19 g/mol
InChI Key: PZJHSDCVUJCIME-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-fluoro-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 6-fluoro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-fluoro-2-methoxy-3-methylbenzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties and its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-3-methoxy-2-methylbenzoate
  • Methyl 2-fluoro-6-methoxy-3-methylbenzoate
  • Methyl 6-fluoro-2-methoxy-3-methylbenzoate

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6-position and the methoxy group at the 2-position provides distinct electronic and steric effects compared to its analogs .

Properties

IUPAC Name

methyl 6-fluoro-2-methoxy-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6-4-5-7(11)8(9(6)13-2)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJHSDCVUJCIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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